N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide
Description
N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide is an organic compound with a complex structure that includes a pyrrolidine ring and a sulfonamide group
Properties
IUPAC Name |
N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-4-14(5-2)12(16)9-15-8-6-7-11(15)10-19(17,18)13-3/h11,13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVYIAYZFAHTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCC1CS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonamide reagent, such as methylsulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[2-(methylsulfamoylmethyl)pyrrolidin-1-yl]acetamide: shares structural similarities with other sulfonamide-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other sulfonamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
